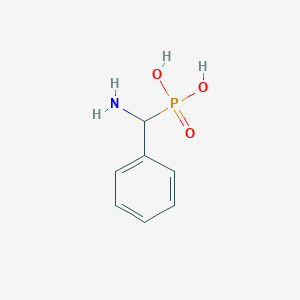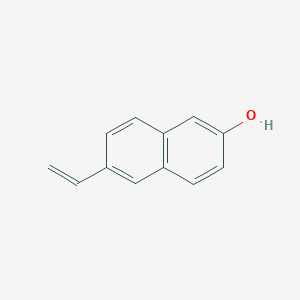
6-Vinylnaphthalen-2-ol
Übersicht
Beschreibung
6-Vinylnaphthalen-2-ol is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless liquid with a strong odor and is commonly used in the synthesis of various pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
- Syndioselective Polymerization : The coordination polymerizations of 2-vinylnaphthalene and its derivatives are used to produce atactic and syndiotactic polymers. For example, treatment of poly(MVN) with boron tribromide yields a syndiotactic poly(6-hydroxy-2-vinylnaphthalene) (Li et al., 2019).
- Copolymerization Characteristics : Vinylnaphthalene derivatives have been copolymerized with styrene, methyl methacrylate, and methyl acrylate, producing products with higher softening temperatures than polystyrene copolymers (Price et al., 1953).
Catalysis and Synthesis
- Catalytic Hydroboration : The hydroboration of 6-methoxynaphthalene, a derivative of vinylnaphthalene, has shown high regio- and enantioselectivity. This process is significant in the synthesis of pharmaceuticals like Naproxen (Crudden et al., 2004).
- Synthesis of Medicinal Compounds : Derivatives of 2-vinylnaphthalene have been used in the synthesis of β-adrenergic blockers and anti-inflammatory agents (Zhang Sheng-yong, 2005).
Advanced Applications in Chemistry
- Laser Flash Photolysis Studies : Copolymers of 2-vinylnaphthalene have been studied for their light absorption and energy transfer properties, useful in advanced materials science (Hayashi et al., 1977).
- Cationic Polymerization : The cationic polymerization of vinylnaphthalene derivatives has been explored, leading to polymers with controlled reactions and high glass transition temperatures (Shinke et al., 2013).
Environmental and Analytical Chemistry
- Environmental Benign Catalytic Routes : Hydroformylation of vinylnaphthalene derivatives offers environmentally friendly routes for synthesizing compounds like Naproxen (Rajurkar et al., 2007).
- Fluorescent Probes for Imaging : Naphthalene-based fluorescent probes, derived from vinylnaphthalene, have been used for mitochondrial pH imaging, demonstrating significant potential in biological imaging (Lin et al., 2018).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for the study or application of 6-Vinylnaphthalen-2-ol are not available in the search results, it’s worth noting that the field of organic chemistry is continually advancing. New synthetic methods, applications, and theoretical understandings are being developed all the time .
Eigenschaften
IUPAC Name |
6-ethenylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8,13H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZWMPLMWUJTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630915 | |
| Record name | 6-Ethenylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136896-92-9 | |
| Record name | 6-Ethenylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

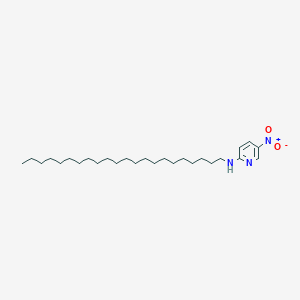


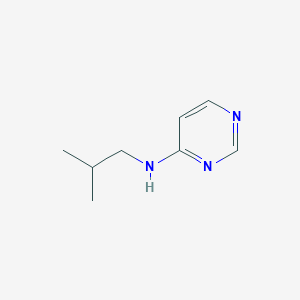
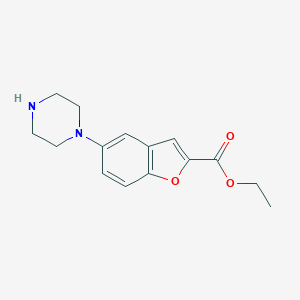

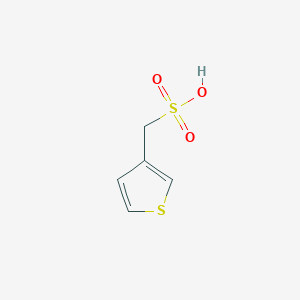



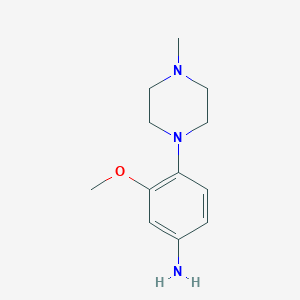
![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
